3-(Chloromethyl)-5-phenylisoxazole
Overview
Description
Synthesis Analysis
The synthesis of 3-(Chloromethyl)-5-phenylisoxazole and related compounds involves various chemical reactions that allow the introduction of the chloromethyl and phenyl groups to the isoxazole ring. A common approach involves the reaction of 5-chloroalkyl-3-phenyl-4,5-dihydroisoxazoles with strong bases, leading to unexpected new synthesis pathways and the formation of unique bicyclic ring systems (Burrowes, Jackson, Faulks, & Sharp, 1977). This highlights the versatility of isoxazole chemistry in generating compounds with diverse structural motifs.
Molecular Structure Analysis
The molecular structure of 3-(Chloromethyl)-5-phenylisoxazole has been elucidated through crystallographic studies, revealing insights into the arrangement of atoms within the molecule. One study determined the crystal structure of a related compound, 3-chloro-5-phenylisoxazole, showing that the phenyl and isoxazole rings are twisted by 15°, suggesting non-coplanarity between these rings (Cannas, Cristini, & Marongiu, 1979). This non-coplanarity is significant for understanding the electronic distribution and reactivity of the compound.
Chemical Reactions and Properties
3-(Chloromethyl)-5-phenylisoxazole undergoes various chemical reactions due to the presence of the chloromethyl group, which acts as a reactive site for nucleophilic substitution reactions. The compound's reactivity has been demonstrated in studies where it reacts with nucleophiles to introduce different functional groups at the 5-position, showcasing its versatility as a precursor for synthesizing a wide range of derivatives (Gadzhily et al., 2011).
Physical Properties Analysis
The physical properties of 3-(Chloromethyl)-5-phenylisoxazole, such as melting point, solubility, and crystal structure, are influenced by the molecular structure of the compound. The crystallographic study mentioned above provides detailed information on the unit cell dimensions and space group, which are crucial for understanding the solid-state properties of the compound (Cannas, Cristini, & Marongiu, 1979).
Chemical Properties Analysis
The chemical properties of 3-(Chloromethyl)-5-phenylisoxazole, including acidity, basicity, and reactivity towards various reagents, stem from its functional groups. The chloromethyl group, in particular, is a key determinant of the compound's reactivity, allowing for the formation of new bonds and the introduction of additional functional groups through nucleophilic substitution reactions. The compound's interaction with strong bases, leading to novel synthesis pathways, exemplifies its reactive nature (Burrowes, Jackson, Faulks, & Sharp, 1977).
Scientific Research Applications
Tautomerism and Basicity : Isoxazole derivatives, including those similar to 3-(Chloromethyl)-5-phenylisoxazole, exhibit tautomerism and possess notable basicity properties. This characteristic is important in understanding their chemical behavior in different environments (Boulton & Katritzky, 1961).
Molecular Structure Analysis : Detailed analysis of similar compounds like 3-chloro-5-phenylisoxazole has been conducted using X-ray crystallography. These studies provide insights into the molecular and crystal structures of these compounds (Cannas et al., 1979).
Biological Activity : A study focusing on novel derivatives of comenic acid containing isoxazole moieties, including 3-(Chloromethyl)-5-phenylisoxazole, showed a synergistic effect in combination with the antitumor drug Temozolomid. This indicates potential applications in chemotherapy for brain tumors (Kletskov et al., 2018).
Synthesis of Functional Derivatives : Research has been conducted on the synthesis of functional isoxazole derivatives from 3-chloromethyl-5-phenylisoxazole. This involves reactions with various compounds, highlighting the versatility of this chemical in synthesizing diverse isoxazole derivatives (Potkin et al., 2015).
Electronic Structure Analysis : Investigations into the electronic structure of similar compounds, such as 4-chlorophenylisoxazoles, have been carried out using spectroscopy and quantum chemical calculations. This research helps understand how substituents affect the electronic structure of isoxazole rings (Poleshchuk et al., 1994).
Photoreaction Studies : The photochemical reactions of isoxazoles have been studied, revealing the behavior of these compounds under light exposure. Such studies are crucial for understanding the stability and reactivity of these compounds under different conditions (SatoTadashi et al., 1973).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(chloromethyl)-5-phenyl-1,2-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-7-9-6-10(13-12-9)8-4-2-1-3-5-8/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJJRVMANUGETQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363313 | |
Record name | 3-(chloromethyl)-5-phenylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-5-phenylisoxazole | |
CAS RN |
14731-10-3 | |
Record name | 3-(chloromethyl)-5-phenylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(chloromethyl)-5-phenyl-1,2-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.